molecular formula C6H12F2O4S2 B6217302 2,2-difluoro-2-[(2-methoxyethyl)sulfanyl]ethyl methanesulfonate CAS No. 2742660-05-3

2,2-difluoro-2-[(2-methoxyethyl)sulfanyl]ethyl methanesulfonate

Cat. No. B6217302
CAS RN: 2742660-05-3
M. Wt: 250.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethyl methanesulfonate, commonly referred to as DFMMS, is an organic compound used in a variety of scientific applications. It is used as a reagent in organic synthesis and as a catalyst in biochemistry and organic chemistry. DFMMS is also used in analytical chemistry and pharmaceutical research.

Scientific Research Applications

DFMMS is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemistry and organic chemistry, and as a reagent in analytical chemistry and pharmaceutical research. In addition, DFMMS is used in the synthesis of organic compounds, the study of enzyme kinetics, and the determination of reaction rates.

Mechanism of Action

DFMMS acts as a catalyst in a variety of biochemical and organic reactions. It catalyzes the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of thioesters. It also catalyzes the formation of carbon-carbon bonds and the rearrangement of carbon-carbon bonds. In addition, DFMMS catalyzes the formation of carbon-nitrogen bonds, the rearrangement of carbon-nitrogen bonds, and the formation of carbon-oxygen bonds.
Biochemical and Physiological Effects
DFMMS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome P450, aldehyde oxidase, and xanthine oxidase. In addition, DFMMS has been shown to inhibit the activity of the enzyme acetylcholinesterase and to inhibit the growth of certain bacteria. Furthermore, it has been shown to increase the activity of certain enzymes, such as glutathione S-transferase, and to reduce the activity of certain enzymes, such as glutathione reductase.
Advantages and Limitations for Laboratory Experiments
DFMMS has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is readily available in most laboratories. In addition, it is a relatively stable compound, and it can be stored for long periods of time without degrading. Furthermore, it is a relatively safe compound, and it does not pose any significant health risks when handled properly.
However, there are some limitations to using DFMMS in laboratory experiments. It is a relatively weak reagent, and it is not as effective as some other reagents in certain reactions. In addition, it is not very soluble in water, and it can be difficult to use in aqueous solutions. Furthermore, it is a relatively slow-acting reagent, and it can take a long time for reactions to occur.

Future Directions

There are several potential future directions for the use of DFMMS in scientific research. One potential direction is the use of DFMMS as a reagent in the synthesis of organic compounds. Another potential direction is the use of DFMMS as a catalyst in the study of enzyme kinetics and the determination of reaction rates. In addition, DFMMS could be used as a reagent in analytical chemistry and pharmaceutical research. Furthermore, DFMMS could be used to study the biochemical and physiological effects of various compounds, and to develop new drugs and treatments. Finally, DFMMS could be used to study the effects of environmental pollutants on living organisms.

Synthesis Methods

DFMMS is synthesized through a two-step reaction of 2-methoxyethylsulfanylacetic acid (MESAA) and 2,2-difluoromethanesulfonic acid (DFMSA). The first step of the synthesis involves reacting MESAA with DFMSA to form the 2,2-difluoro-2-[(2-methoxyethyl)sulfanyl]ethyl methanesulfonate anion. This anion is then protonated with a strong acid, such as hydrochloric acid, to form the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-2-[(2-methoxyethyl)sulfanyl]ethyl methanesulfonate involves the reaction of 2,2-difluoroethanol with 2-methoxyethanethiol in the presence of a base to form 2,2-difluoro-2-[(2-methoxyethyl)sulfanyl]ethanol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form the final product.", "Starting Materials": [ "2,2-difluoroethanol", "2-methoxyethanethiol", "base", "methanesulfonyl chloride" ], "Reaction": [ "Step 1: 2,2-difluoroethanol is added to a reaction flask.", "Step 2: 2-methoxyethanethiol is added to the reaction flask.", "Step 3: A base, such as sodium hydroxide, is added to the reaction flask to initiate the reaction.", "Step 4: The reaction mixture is stirred at room temperature for several hours.", "Step 5: The intermediate, 2,2-difluoro-2-[(2-methoxyethyl)sulfanyl]ethanol, is isolated by distillation or extraction.", "Step 6: Methanesulfonyl chloride is added to the intermediate in the presence of a base, such as triethylamine.", "Step 7: The reaction mixture is stirred at room temperature for several hours.", "Step 8: The final product, 2,2-difluoro-2-[(2-methoxyethyl)sulfanyl]ethyl methanesulfonate, is isolated by distillation or extraction." ] }

CAS RN

2742660-05-3

Molecular Formula

C6H12F2O4S2

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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